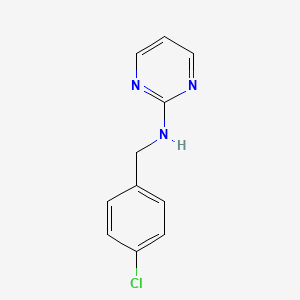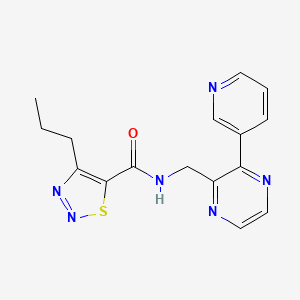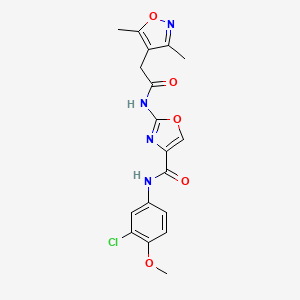
3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an oxazolidine-2,4-dione group . Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis Techniques : A method for synthesizing oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters has been developed. This involves fusion with aromatic aldehydes and subsequent dehydrogenation to yield oxazoles and thiazoles. These compounds can give Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine, showing the versatile chemistry of oxazolidine derivatives (Badr, Aly, Fahmy, & Mansour, 1981).
- Biological Properties : Heterocyclic compounds, including oxazolidine derivatives, have shown significant biological properties. For instance, a study on iodine(III)-mediated synthesis of triazolopyridines revealed these compounds as potent antimicrobial agents. This underscores the potential of oxazolidine derivatives in contributing to the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Material Science Applications
- Polymer Synthesis : Oxazolidine compounds have been utilized in the synthesis of novel polyamides with photoactive properties. This indicates the role of oxazolidine derivatives in developing new materials with potential applications in electronics and photonics (Mallakpour & Rafiee, 2007).
- Carbon Dioxide Utilization : A novel method involving the tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide has been developed to synthesize oxazolidine-2,4-diones. This approach not only provides a new pathway for creating oxazolidine derivatives but also highlights the environmental benefits of utilizing carbon dioxide in chemical synthesis (Zhang, Xia, Yang, & Lu, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(4-bromobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEMHQZDVOWDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)
![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)